Cas no 5516-22-3 (2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-)

2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl- structure
5516-22-3 structure
Productnaam:2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-
CAS-nummer:5516-22-3
MF:C22H20ClN5O2
MW:421.879503250122
CID:373106
PubChem ID:79650

2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1-Benzopyran-2-one,7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-
    • 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-2-benzopyrone
    • 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenylchromen-2-one
    • 2-(3-Phenylcoumarin-7-ylamino)-4-chloro-6-diethylamino-s-triazine
    • 2H-1-Benzopyran-2-one, 7-((4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl)amino)-3-phenyl-
    • 7-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)amino)-3-phenyl-2-benzopyrone
    • 7-{[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino}-3-phenyl-2H-chromen-2-one
    • NSC 338963
    • HAKKOL PYB-D
    • 7-([4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino)-3-phenyl-2H-chromen-2-one #
    • Coumarin, 7-[[4-chloro-6-(diethylamino)-s-triazin-2-yl]amino]-3-phenyl-
    • NSC-338963
    • DTXSID5063940
    • NS00033253
    • 5516-22-3
    • 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-chromen-2-one
    • Coumarin, 7-((4-chloro-6-(diethylamino)-s-triazin-2-yl)amino)-3-phenyl-
    • 7-([4-Chloro-6-(diethylamino)-S-triazin-2-yl]amino)-3-phenylcoumarin
    • 2H-1-Benzopyran-2-one,3,5-triazin-2-yl]amino]-3-phenyl-
    • SCHEMBL194079
    • 7-(2-CHLORO-6-DIETHYLAMINO-S-TRIAZIN-4-YLAMINO)-3-PHENYLCOUMARIN
    • 3-phenyl-7-[(6-chloro-4-diethylamino-s-triazine-2-yl)amino]coumarin
    • NSC338963
    • 2H-1-Benzopyran-2-one, 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-
    • TINOPAL SFG
    • 7-((4-CHLORO-6-(DIETHYLAMINO)-S-TRIAZIN-2-YL)AMINO)-3-PHENYLCOUM
    • MLS000758535
    • EINECS 226-861-4
    • AKOS003369046
    • 3-PHENYL-7-(4'-CHLORO-6'-DIETHYLAMINO-S-TRIAZINYL-2'-AMINO)COUMARIN
    • X89V4CV52R
    • SMR000528964
    • Inchi: InChI=1S/C22H20ClN5O2/c1-3-28(4-2)22-26-20(23)25-21(27-22)24-16-11-10-15-12-17(14-8-6-5-7-9-14)19(29)30-18(15)13-16/h5-13H,3-4H2,1-2H3,(H,24,25,26,27)
    • InChI-sleutel: RWZSFMOHCSPTDM-UHFFFAOYSA-N
    • LACHT: CCN(CC)C1=NC(=NC(=N1)NC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4)Cl

Berekende eigenschappen

  • Exacte massa: 421.1308
  • Monoisotopische massa: 421.131
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 6
  • Complexiteit: 623
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.6
  • Topologisch pooloppervlak: 80.2A^2

Experimentele eigenschappen

  • Dichtheid: 1.37
  • Kookpunt: 641.8°Cat760mmHg
  • Vlampunt: 342°C
  • Brekindex: 1.679
  • PSA: 80.24
Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.